molecular formula C19H19Cl2N3O2 B2744369 2,4-dichloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide CAS No. 1396760-51-2

2,4-dichloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide

Cat. No.: B2744369
CAS No.: 1396760-51-2
M. Wt: 392.28
InChI Key: JVNOYBWHMRNTGT-UHFFFAOYSA-N
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Description

2,4-dichloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, a nicotinoyl group attached to a piperidine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Derivative: The piperidine ring is functionalized with a nicotinoyl group through an acylation reaction.

    Introduction of the Benzamide Moiety: The functionalized piperidine derivative is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide or acetonitrile.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

    Oxidation and Reduction Products: These reactions can lead to the formation of different oxidation states or reduced forms of the compound, which may have distinct properties and applications.

Scientific Research Applications

2,4-dichloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Biological Research: It is used as a tool compound to study the effects of benzamide derivatives on various biological pathways and processes.

    Materials Science: The compound’s unique chemical structure makes it a candidate for the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorobenzamide: A simpler derivative with only the benzamide moiety and chlorine substituents.

    Nicotinoylpiperidine derivatives: Compounds with similar piperidine and nicotinoyl groups but different substituents on the benzene ring.

Uniqueness

2,4-dichloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the nicotinoylpiperidine and benzamide moieties, along with the chlorine substituents, allows for a wide range of chemical modifications and applications that are not possible with simpler or less functionalized compounds.

Properties

IUPAC Name

2,4-dichloro-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3O2/c20-15-3-4-16(17(21)10-15)18(25)23-11-13-5-8-24(9-6-13)19(26)14-2-1-7-22-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNOYBWHMRNTGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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